molecular formula C23H44O6 B12652990 Bis(2-butoxyethyl) undecanedioate CAS No. 85284-14-6

Bis(2-butoxyethyl) undecanedioate

Cat. No.: B12652990
CAS No.: 85284-14-6
M. Wt: 416.6 g/mol
InChI Key: QDDSVTIBJSLCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-butoxyethyl) undecanedioate is an organic compound with the molecular formula C23H44O6. It is an ester derived from undecanedioic acid and 2-butoxyethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-butoxyethyl) undecanedioate typically involves the esterification of undecanedioic acid with 2-butoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, undecanedioic acid and 2-butoxyethanol, are mixed in the presence of an acid catalyst. The mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The ester groups in this compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can also participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or thioesters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as ammonia or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Bis(2-butoxyethyl) undecanedioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and derivatives.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ester linkages, which can be hydrolyzed in biological systems.

    Industry: It is used as a plasticizer in the production of polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Bis(2-butoxyethyl) undecanedioate involves its interaction with various molecular targets. The ester linkages in the compound can be hydrolyzed by esterases, leading to the release of undecanedioic acid and 2-butoxyethanol. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

    Bis(2-ethoxyethyl) undecanedioate: Similar in structure but with ethoxy groups instead of butoxy groups.

    Bis(2-methoxyethyl) undecanedioate: Contains methoxy groups instead of butoxy groups.

    Bis(2-propoxyethyl) undecanedioate: Contains propoxy groups instead of butoxy groups.

Uniqueness: Bis(2-butoxyethyl) undecanedioate is unique due to its specific butoxyethyl groups, which impart distinct chemical and physical properties compared to its analogs. These properties can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications in research and industry.

Properties

CAS No.

85284-14-6

Molecular Formula

C23H44O6

Molecular Weight

416.6 g/mol

IUPAC Name

bis(2-butoxyethyl) undecanedioate

InChI

InChI=1S/C23H44O6/c1-3-5-16-26-18-20-28-22(24)14-12-10-8-7-9-11-13-15-23(25)29-21-19-27-17-6-4-2/h3-21H2,1-2H3

InChI Key

QDDSVTIBJSLCJB-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(=O)CCCCCCCCCC(=O)OCCOCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.